

Core Molecular Properties and Identification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,4-Phenylene diacrylate*

Cat. No.: *B1593797*

[Get Quote](#)

1,4-Phenylene diacrylate, also known as hydroquinone diacrylate, is a bifunctional monomer characterized by a central aromatic phenylene ring linked to two terminal acrylate groups. This structure imparts significant rigidity, thermal stability, and chemical resistance to the polymers it forms.^[1] The definitive molecular characteristic is its molecular weight, which is a foundational parameter for all stoichiometric calculations in synthesis and polymer chemistry.

The molecular weight of **1,4-Phenylene diacrylate** is 218.20 g/mol .^[2] This value is derived from its molecular formula, $C_{12}H_{10}O_4$.^{[2][3]}

Chemical Structure of 1,4-Phenylene Diacrylate

Caption: Molecular structure of **1,4-Phenylene diacrylate** ($C_{12}H_{10}O_4$).

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Weight	218.20 g/mol	[2]
Molecular Formula	C ₁₂ H ₁₀ O ₄	[2] [3]
CAS Number	6729-79-9	[1] [2] [3]
IUPAC Name	(4-prop-2-enoyloxyphenyl) prop-2-enoate	[2]
Synonyms	4-(acryloyloxy)phenyl acrylate, Hydroquinone diacrylate	[1]
Appearance	White crystalline solid	[4]
Melting Point	82-89 °C	[1] [3]
Boiling Point (Predicted)	352.6 ± 12.0 °C	[3]
Refractive Index	1.531	[1]

Synthesis and Purification Protocol

Expertise & Causality: The most direct and common laboratory-scale synthesis of **1,4-Phenylene diacrylate** is the Schotten-Baumann reaction, involving the esterification of hydroquinone with acryloyl chloride. This method is favored for its high efficiency and relatively mild conditions. A tertiary amine base, such as triethylamine, is crucial; it acts as a nucleophilic catalyst and, more importantly, as an acid scavenger to neutralize the hydrochloric acid byproduct. This neutralization prevents the protonation of hydroquinone's hydroxyl groups, maintaining their nucleophilicity, and drives the reaction toward completion. Dichloromethane (DCM) is an excellent solvent choice due to its ability to dissolve the reactants and its low boiling point, which facilitates removal during the workup phase.

Experimental Workflow: Synthesis of PDA

Caption: Step-by-step workflow for the synthesis of **1,4-Phenylene diacrylate**.

Step-by-Step Methodology

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add hydroquinone (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
- Base Addition: Add triethylamine (2.5 eq) to the stirring solution.
- Acryloyl Chloride Addition: Add acryloyl chloride (2.2 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C. A white precipitate (triethylamine hydrochloride) will form.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.
- Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure **1,4-Phenylene diacrylate** as a white crystalline solid.

Analytical Validation

Trustworthiness: A synthesis protocol is only reliable if its product can be rigorously validated. The following characterization methods provide a self-validating system to confirm the identity, structure, and purity of the synthesized **1,4-Phenylene diacrylate**.

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons. The aromatic protons on the central ring should appear as a singlet around δ 7.2 ppm. The acrylate vinyl protons will present as a characteristic set of three multiplets between δ 6.0 and 6.6 ppm (a doublet of doublets for the geminal and trans protons, and a doublet of doublets for the cis proton).

- FT-IR (ATR): Infrared spectroscopy is used to identify key functional groups. The spectrum should prominently feature a strong carbonyl (C=O) stretching vibration from the ester groups around $1730\text{-}1740\text{ cm}^{-1}$. The presence of C=C stretching from the acrylate groups will appear around 1635 cm^{-1} .
- Mass Spectrometry (ESI+): Mass spectrometry confirms the molecular weight. The spectrum should show a molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ corresponding to the calculated mass of 218.20 g/mol .

Core Applications and Field Insights

The unique molecular architecture of PDA, with its rigid aromatic core and reactive acrylate end-groups, makes it a valuable crosslinking agent in polymer chemistry.

- High-Performance Coatings and Adhesives: PDA is used to create highly crosslinked polymer networks.^[1] The rigidity of the phenylene backbone enhances the thermal stability, dimensional stability, and mechanical strength of the resulting material.^[1] This makes it ideal for scratch-resistant coatings, structural adhesives, and composites that require high performance under thermal stress.^[1]
- Optical and Electronic Materials: Its defined structure and ability to form stable networks are advantageous in the formulation of optical materials and electronic coatings where heat resistance and dimensional integrity are critical.^[1]
- Drug Development and Biomaterials: While primarily an industrial monomer, the principles of its chemistry are relevant to drug development. The acrylate groups can undergo Michael addition with thiol-containing biomolecules, suggesting potential for creating hydrogels for controlled drug release or bioconjugation. The ester linkages are potentially biodegradable, offering a pathway for creating degradable polymer networks for tissue engineering scaffolds or drug delivery vehicles.

Safety and Handling

Proper handling of **1,4-Phenylenediacrylate** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[2]

- Personal Protective Equipment (PPE): Always handle PDA in a certified fume hood.[1] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
- Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 4°C to inhibit premature polymerization.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polysciences.com [polysciences.com]
- 2. 1,4-Phenylene diacrylate | C12H10O4 | CID 81215 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-PHENYLENE DIACRYLATE CAS#: 6729-79-9 [m.chemicalbook.com]
- 4. specialchem.com [specialchem.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Core Molecular Properties and Identification]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593797#1-4-phenylene-diacrylate-molecular-weight\]](https://www.benchchem.com/product/b1593797#1-4-phenylene-diacrylate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com